4-{3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide -

4-{3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide

Catalog Number: EVT-4848234
CAS Number:
Molecular Formula: C22H18ClN3O
Molecular Weight: 375.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-chlorophenyl)-1-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-1-yl)prop-2-enone

Compound Description: 3-(4-chlorophenyl)-1-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-1-yl)prop-2-enone is a compound synthesized via an intramolecular and intermolecular C-C coupling reaction. [] This reaction involves N,N-diallylacrylamide and 1-bromo-4-chlorobenzene in the presence of palladium(II) acetate. [] The compound exhibits weak intermolecular C-H⋯O interactions in its crystal structure, resulting in extended one-dimensional chains. []

4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel type II positive allosteric modulator (PAM) for the α7 neuronal acetylcholine receptor (nAChR). [] This compound exhibits a unique pharmacological profile, potentiating acetylcholine (ACh)-evoked currents in oocytes expressing α7 nAChRs with an EC50 value of ∼1 μM. [] It enhances the potency, Hill slope, and maximal efficacy of ACh concentration responses. [] Additionally, A-867744 increases choline-evoked α7 currents, enhances recovery from inhibition/desensitization, and boosts spontaneous inhibitory postsynaptic current activity in rat hippocampus CA1 stratum radiatum interneurons and dentate gyrus granule cells. [] Notably, it displays high selectivity for α7 nAChRs over other nAChR subtypes and 5-HT3A receptors. []

N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899)

Compound Description: MDL-899 is a long-acting antihypertensive vasodilator that effectively lowers blood pressure in various hypertensive animal models. [] Its oral administration elicits a slow onset (peak effect at 3 h) and long-lasting (more than 7 h) reduction in blood pressure. [] In conscious spontaneously hypertensive rats (SHR), the oral dose required for a 50 mmHg blood pressure reduction is 4.4 mg/kg. [] Interestingly, while tolerance to MDL-899 develops in hypertensive dogs, it does not occur in hypertensive rats. [] Notably, MDL-899 does not exhibit alpha-blocking activity, beta2-stimulating activity, or prostaglandin release activity, suggesting its hypotensive effect arises from a different mechanism. []

(3Z)-N-(3-chlorophenyl)-3-({3,5-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide (SU11274)

Compound Description: SU11274 is a potent small molecule inhibitor of the c-Met tyrosine kinase. [, ] It effectively inhibits the kinase activity of both wild-type c-Met and the oncogenic TPR-MET fusion protein, which is constitutively active and associated with cell transformation. [, ] SU11274 specifically targets c-Met and shows no inhibitory effect on other tyrosine kinase oncoproteins such as BCR-ABL, TEL-JAK2, TEL-PDGFβR, or TEL-ABL. [] This inhibitor leads to dose-dependent reduction in cell growth, induces G1 cell cycle arrest, and triggers apoptosis, evidenced by increased Annexin V staining and caspase 3 activity. [] Furthermore, it reduces the phosphorylation of key downstream signaling molecules in the phosphatidylinositol-3'-kinase and Ras pathways, including AKT, GSK-3β, and the pro-apoptotic transcription factor FKHR. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 exhibits selective inhibition of cyclin-dependent kinase 5 (CDK5) over CDK2 in various cancer cell lines. [] It effectively reduces Mcl-1 levels in a concentration-dependent manner. [] Notably, in pancreatic cancer cell lines, combined treatment with analog 24 and a Bcl-2 inhibitor synergistically induces apoptosis. [] This synergistic effect arises from the combined perturbation of Mcl-1 by analog 24 and Bcl-xL by the Bcl-2 inhibitor, highlighting the potential of targeting CDK5 for enhancing the efficacy of Bcl-2 inhibitors in pancreatic cancer therapy. []

5-((1-([1,1′-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Compound Description: This compound effectively inhibited the SARS-CoV-2 main protease 3CLpro with an IC50 of 19 ± 3 μM. [] It was identified through a computational docking approach and a quantitative structure activity relationship (QSAR) model that assessed the inhibitory effects of small molecule inhibitors on 3CLpro. [] It contains a pyrimidinetrione moiety, which is a novel structural feature in 3CLpro inhibitors. []

Properties

Product Name

4-{3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide

IUPAC Name

4-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2,5-dimethylpyrrol-1-yl]benzamide

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

InChI

InChI=1S/C22H18ClN3O/c1-14-11-18(12-19(13-24)16-3-7-20(23)8-4-16)15(2)26(14)21-9-5-17(6-10-21)22(25)27/h3-12H,1-2H3,(H2,25,27)/b19-12-

InChI Key

AWNWEGMAGNDOEC-UNOMPAQXSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)N)C)C=C(C#N)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)N)C)C=C(C#N)C3=CC=C(C=C3)Cl

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)N)C)/C=C(/C#N)\C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.